Ethyl 2-(bromomethyl)thiazole-5-carboxylate
Overview
Description
Ethyl 2-(bromomethyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C7H8BrNO2S It is a thiazole derivative, which is a class of organic compounds containing a five-membered ring with both sulfur and nitrogen atoms
Mechanism of Action
Biochemical Pathways
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
It is known that the compound can cause an allergic reaction, with symptoms including rash, itching, swelling, trouble breathing, tingling of the hands and feet, dizziness, lightheadedness, chest pain, muscle pain, or flushing .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(bromomethyl)thiazole-5-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl thiazole-5-carboxylate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(bromomethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products
The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield an ethyl 2-(aminomethyl)thiazole-5-carboxylate derivative.
Scientific Research Applications
Ethyl 2-(bromomethyl)thiazole-5-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiazole derivatives.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting bacterial and fungal infections.
Biological Studies: It is employed in studies investigating the biological activity of thiazole derivatives.
Material Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Ethyl 2-(bromomethyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-bromothiazole-5-carboxylate: Similar structure but lacks the bromomethyl group, leading to different reactivity and applications.
Ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate: Contains an amino group and a bromophenyl group, offering different biological activities and synthetic uses.
The uniqueness of this compound lies in its bromomethyl group, which provides a versatile site for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
ethyl 2-(bromomethyl)-1,3-thiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-2-11-7(10)5-4-9-6(3-8)12-5/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSASMAYDRANGTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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